Germanium dioxide

説明

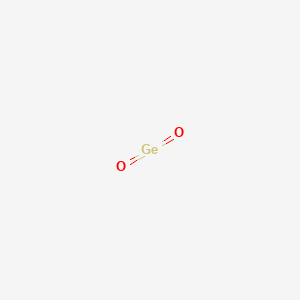

Germanium dioxide, also known as germanium(IV) oxide, is an inorganic compound with the chemical formula GeO₂. It is a white powder or colorless crystal that is the primary commercial source of germanium. This compound forms as a passivation layer on pure germanium when it comes into contact with atmospheric oxygen .

準備方法

Synthetic Routes and Reaction Conditions: Germanium dioxide can be prepared in both crystalline and amorphous forms. The amorphous structure is formed by a network of GeO₄ tetrahedra at ambient pressure. At elevated pressures, the germanium coordination number increases, forming GeO₆ octahedra .

Industrial Production Methods:

Oxidation of Germanium: this compound is commonly produced by roasting germanium disulfide (GeS₂) or by allowing elemental germanium to oxidize slowly in air.

Hydrolysis of Germanium Tetrachloride: Another method involves the hydrolysis of germanium tetrachloride (GeCl₄) to produce this compound and hydrochloric acid.

Types of Reactions:

Oxidation: this compound can be reduced to germanium monoxide (GeO) when heated with powdered germanium at 1000°C.

Common Reagents and Conditions:

Hydrofluoric Acid: this compound is soluble in hydrofluoric acid but insoluble in other acids.

Alkaline Conditions: It is soluble in strong alkaline conditions, forming germanates.

Major Products Formed:

Germanium Monoxide (GeO): Formed by heating this compound with powdered germanium.

Germanic Acid (H₄GeO₄): Formed by dissolving this compound in strong alkaline conditions.

科学的研究の応用

Electronics and Semiconductors

Gas Sensors

GeO2 is utilized in gas sensor technology due to its excellent chemical and physical properties. A study demonstrated the fabrication of GeO2 layers using laser ablation for gas sensor applications. The resulting sensors exhibited high sensitivity and stability, making them suitable for detecting various gases in environmental monitoring .

Lithium-Ion Batteries

Research has shown that this compound can enhance the electrochemical performance of tin dioxide (SnO2) in lithium-ion batteries. By incorporating GeO2 into SnO2 nanocomposites, researchers improved the anode material's capacity and cycling stability, indicating GeO2's potential in energy storage systems .

Optoelectronics

GeO2 serves as a substrate for epitaxial film growth, particularly in optoelectronic devices. Its unique optical properties make it suitable for applications in photodetectors and optical modulators. Studies have reported that GeO2 thin films can be effectively used to enhance the performance of various optoelectronic components .

Biomedical Applications

Nanoparticle Therapeutics

Recent studies have highlighted the pharmacological potential of this compound nanoparticles (GeO2NPs) in treating neurodegenerative diseases like Alzheimer's. GeO2NPs demonstrated strong antioxidant activity and were effective in reducing Alzheimer's biomarkers in preclinical models, suggesting their role as a therapeutic agent .

Biocompatibility and Antimicrobial Properties

GeO2 has been incorporated into bioactive glasses for dental applications. Research indicates that adding GeO2 enhances the mechanical properties and bioactivity of these glasses, making them promising candidates for medical use. The incorporation of GeO2 also improved antimicrobial properties, which is crucial for preventing infections in biomedical implants .

Material Science

Photonic Applications

this compound is employed in creating chiral nematic films with tunable photonic properties. These materials are investigated for their potential uses in catalysis, sensing, and optoelectronics due to their unique light-manipulating capabilities .

Glass Manufacturing

In glass production, GeO2 is known to improve the thermal and mechanical properties of glass matrices. Its incorporation into borate-based glass ionomers has shown to enhance setting times and handling properties, making it advantageous for various industrial applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Electronics | Gas sensors, lithium-ion batteries | High sensitivity, improved capacity |

| Optoelectronics | Photodetectors, optical modulators | Enhanced performance |

| Biomedical | Alzheimer's treatment, bioactive glasses | Antioxidant activity, biocompatibility |

| Material Science | Chiral nematic films, glass manufacturing | Improved mechanical properties |

Case Studies

- Gas Sensor Development : A study on GeO2 layers fabricated via laser ablation showed promising results for gas detection applications, indicating high sensitivity to various gases .

- Alzheimer's Disease Treatment : Preclinical trials demonstrated that GeO2NPs significantly reduced Alzheimer's biomarkers in animal models, showcasing their therapeutic potential .

- Bioactive Glasses : Research on incorporating GeO2 into dental materials revealed enhanced mechanical strength and antimicrobial properties, supporting its use in medical applications .

作用機序

The mechanism by which germanium dioxide exerts its effects varies depending on its application:

Optical Properties: The high refractive index and transparency to infrared light make it valuable in optical applications.

Biological Activity: this compound and its coordination compounds exhibit biocidal activity against bacteria and fungi, potentially through interactions with cellular components.

類似化合物との比較

Germanium Monoxide (GeO): Formed by the reduction of germanium dioxide.

Germanium Disulfide (GeS₂): Another germanium compound used in various applications.

Silicon Dioxide (SiO₂): Shares similar structural properties with this compound but differs in its chemical behavior.

Uniqueness of this compound:

High Refractive Index: Unlike silicon dioxide, this compound has a high refractive index, making it suitable for optical applications.

Biological Activity: this compound’s potential biological applications, such as anticancer properties, distinguish it from other similar compounds.

This compound is a versatile compound with significant applications in various fields, from optics to medicine. Its unique properties and reactions make it a valuable material for scientific research and industrial use.

生物活性

Germanium dioxide (GeO2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article explores the biological effects of GeO2, focusing on its antioxidant properties, potential therapeutic uses, and implications in various biological systems.

Overview of this compound

This compound is an inorganic compound that appears as a white powder and is primarily used in semiconductor technology. However, its biological activities have led to research into its potential applications in health and agriculture.

Antioxidant Properties

One of the most significant biological activities of GeO2 is its antioxidant capacity. Research indicates that GeO2 can scavenge free radicals and enhance the body’s antioxidant defenses. For instance, studies have shown that GeO2 nanoparticles (GeO2NPs) significantly increase the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) in various biological systems . This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of GeO2 Nanoparticles

Alzheimer’s Disease

Recent studies have highlighted the potential of GeO2NPs in treating Alzheimer’s disease (AD). A pre-clinical study demonstrated that GeO2NPs could mitigate biochemical markers associated with AD when administered to animal models. The treatment led to a significant reduction in levels of tau protein and amyloid-beta, both critical markers in Alzheimer's pathology . The nanoparticles were shown to possess superior antioxidant activity compared to cerium dioxide nanoparticles (CeO2NPs), suggesting a promising therapeutic avenue for neurodegenerative diseases.

Cancer Therapy

Research has also indicated that germanium compounds can inhibit tumor growth. For example, Ge-132, a derivative of germanium, has been shown to induce apoptosis in various cancer cell lines . Additionally, germanium compounds like p-dimethylaminophenylgermanium sesquioxide have demonstrated anti-tumor effects against specific types of cancers by modulating immune responses and inhibiting tumor proliferation .

The mechanisms through which GeO2 exerts its biological effects involve several pathways:

- Oxidative Stress Reduction : By scavenging free radicals, GeO2 reduces oxidative stress, which is implicated in aging and chronic diseases.

- Hematopoietic Stimulation : Studies suggest that GeO2 promotes erythropoiesis (red blood cell formation) by enhancing the expression of interleukin-3 (IL-3) in hematopoietic stem cells .

- Bioactivity on Microorganisms : GeO2 has shown antimicrobial properties, effectively inhibiting the growth of certain bacterial strains and diatoms in aquaculture settings .

Case Study 1: Impact on Spirulina Platensis Growth

A study investigated the effects of varying concentrations of GeO2 on Spirulina platensis, a type of blue-green algae. Results indicated that low concentrations of GeO2 could enhance growth rates and protein content while influencing photosynthetic efficiency . This suggests potential applications in biofertilizers or aquaculture.

Case Study 2: Mitigation of Biofouling Diatoms

Another study focused on the use of GeO2 to control biofouling diatoms during macroalgal cultivation. The results showed that GeO2 effectively inhibited diatom growth at low concentrations without adversely affecting the macroalgae's photosynthesis or growth rates . This highlights its utility in sustainable aquaculture practices.

Safety and Toxicity Considerations

Despite its beneficial properties, prolonged exposure to germanium compounds has raised concerns regarding toxicity. Reports indicate that excessive intake can lead to renal failure and other health issues due to germanium accumulation in tissues . Therefore, careful consideration of dosage and exposure duration is essential when exploring therapeutic applications.

化学反応の分析

Thermal Reduction Reactions

GeO₂ undergoes reduction at high temperatures. When heated with metallic germanium powder at 1,000°C , it forms germanium monoxide (GeO):

GeO is volatile and reverts to GeO₂ upon cooling .

In hydrogen atmospheres, GeO₂ is reduced to elemental germanium:

Kinetic studies show optimal reduction occurs at 650–700°C , with a water production rate of 17–25 g/h and reaction extents reaching 85–95% .

Table 1: Hydrogen Reduction Kinetics

| Temperature (°C) | Water Production Rate (g/h) | Reaction Extent (%) |

|---|---|---|

| 650 | 17 | 85 |

| 700 | 25 | 95 |

Acid-Base Reactions

GeO₂ reacts with hydrochloric acid to form volatile germanium tetrachloride:

This reaction is critical for industrial purification .

In aqueous solutions, GeO₂ hydrolyzes to form germanic acid (H₄GeO₄):

The hexagonal polymorph dissolves more readily than the rutile form . Under alkaline conditions, GeO₂ forms germanate ions:

Coordination Chemistry

GeO₂ reacts with catechol derivatives to form stable complexes. For example, adrenaline (Adr) forms a tetra-coordinated complex in aqueous solution:

Structural analysis via ¹H NMR shows downfield shifts for hydroxyl protons (4.44 → 4.66 ppm) and upfield shifts for methyl carbons (35.71 → 32.69 ppm), confirming coordination .

Antioxidant Activity Modulation

Complexation with GeO₂ reduces catechols' radical-scavenging capacity. In DPPH assays, the oxidation potential of 4-formylcatecholate-GeO₂ complexes increases to 0.93 V (vs. ~0.57 V for free catechol), indicating diminished antioxidant efficacy .

Polymorph-Dependent Reactivity

GeO₂’s reactivity varies with its crystalline structure:

-

Hexagonal (α-quartz type) : Higher solubility in water, facilitating hydrolysis.

-

Tetragonal (rutile type) : Lower solubility, requiring stronger acids/alkalis for reactions .

Industrial-Scale Reduction Processes

Optimized hydrogen reduction protocols involve:

-

Temperature ramps : Gradual heating to 700°C to prevent water condensation.

-

Gas mixture : H₂/N₂ a

特性

IUPAC Name |

dioxogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeO2/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMRDBCBODYGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ge]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeO2 | |

| Record name | Germanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.228 AT 25 °C | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS | |

CAS No. |

1310-53-8, 20619-16-3 | |

| Record name | Germanium oxide (GeO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Germanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1115.0 + or - 4 °C | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。